molecular formula C15H22O3 B6055993 ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate

ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate

Cat. No. B6055993
M. Wt: 250.33 g/mol
InChI Key: XTQJRXGLPKEGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate, also known as isoproturon, is a selective herbicide widely used in agriculture for controlling weeds in crops such as wheat, barley, and oats. Isoproturon belongs to the family of phenylurea herbicides and has been extensively studied for its mode of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Isoproturon has been used in various scientific studies to investigate its effects on plant growth, metabolism, and physiology. It has been found to inhibit photosynthesis by blocking the electron transport chain in chloroplasts, leading to a reduction in ATP production and a decrease in the synthesis of carbohydrates. Isoproturon has also been shown to affect the expression of genes involved in plant growth and stress responses, suggesting its potential use as a tool for studying gene regulation in plants.

Mechanism of Action

Isoproturon acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This leads to a disruption in protein synthesis and cell division, ultimately causing the death of the plant. Isoproturon is highly selective for broad-leaved weeds and has little effect on grasses, making it a valuable tool for weed control in cereal crops.
Biochemical and Physiological Effects:
Isoproturon has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and ion transport. It also induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Isoproturon has been found to accumulate in plant tissues, leading to potential risks for human health and the environment.

Advantages and Limitations for Lab Experiments

Isoproturon is a valuable tool for studying plant physiology and gene regulation due to its selective effects on broad-leaved weeds and its ability to inhibit ALS. However, its potential risks for human health and the environment should be taken into consideration when using it in lab experiments. Isoproturon is also highly persistent in soil, which can lead to long-term effects on soil fertility and microbial communities.

Future Directions

Further research is needed to investigate the potential risks and benefits of using ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate in agriculture and scientific research. New methods for weed control and plant protection should be developed to reduce the reliance on herbicides such as ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate. The effects of ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate on soil fertility, microbial communities, and human health should be thoroughly studied to ensure safe and sustainable use of this compound. Finally, the potential applications of ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate in biotechnology and medicine should be explored, given its selective effects on ALS and its potential as a tool for studying gene regulation in plants.

Synthesis Methods

Isoproturon can be synthesized by the reaction of 2-isopropylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound, ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate.

properties

IUPAC Name

ethyl 2-methyl-2-(2-propan-2-ylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-6-17-14(16)15(4,5)18-13-10-8-7-9-12(13)11(2)3/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQJRXGLPKEGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2-[2-(propan-2-yl)phenoxy]propanoate

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